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Compound of Interest

Compound Name: R 59-022 hydrochloride

Cat. No.: B10854369 Get Quote

An In-depth Examination of the Structure, Chemical Properties, and Cellular Mechanisms of a

Key Diacylglycerol Kinase Inhibitor

This technical guide provides a comprehensive overview of R 59-022 hydrochloride, a potent

pharmacological agent widely utilized in cellular signaling research. This document is intended

for researchers, scientists, and drug development professionals, offering detailed information

on its chemical characteristics, mechanism of action, and established experimental

applications.

Core Chemical and Physical Properties
R 59-022 hydrochloride, also known as DKGI-I hydrochloride, is a synthetic compound

recognized for its inhibitory action on diacylglycerol kinases. Its fundamental properties are

summarized below.
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Property Data

IUPAC Name

6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-

piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-

a]pyrimidin-5-one hydrochloride

Synonyms
DKGI-I hydrochloride, Diacylglycerol kinase

inhibitor I hydrochloride

CAS Number 93076-98-3

Molecular Formula C₂₇H₂₇ClFN₃OS

Molecular Weight 496.04 g/mol

Appearance Off-white to light yellow solid

Purity Typically >98% (as determined by HPLC)

Solubility

Soluble in DMSO (e.g., 25 mg/mL or 55 mg/mL

with sonication) and aqueous solutions with co-

solvents. In vivo formulations often use a

combination of DMSO, PEG300, Tween-80, and

saline.[1]

Storage

Stock solutions are typically stored at -20°C for

up to one month or -80°C for up to six months.

[1]

Note: Data on melting point and boiling point are not consistently reported in the available

literature.

Mechanism of Action and Signaling Pathways
R 59-022 hydrochloride's primary mechanism of action is the inhibition of diacylglycerol

kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce

phosphatidic acid (PA). By inhibiting this conversion, R 59-022 effectively increases the

intracellular concentration of DAG.

This accumulation of DAG has significant downstream consequences, most notably the

activation of Protein Kinase C (PKC), a key family of enzymes involved in a multitude of cellular
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processes including cell proliferation, differentiation, and apoptosis. The IC₅₀ for DGK inhibition

by R 59-022 is approximately 2.8 µM.[2]

Beyond its role as a DGK inhibitor, R 59-022 has also been identified as a 5-HT (serotonin)

receptor antagonist.[1][2] This dual activity should be considered when interpreting

experimental results.

The core signaling pathway affected by R 59-022 is illustrated below.
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Core signaling pathway affected by R 59-022 hydrochloride.

Experimental Protocols and Applications
R 59-022 hydrochloride is a versatile tool for studying DAG-mediated signaling events. Below

are summaries of common experimental applications and protocols.

Synthesis
A detailed, step-by-step synthesis protocol for R 59-022 is not readily available in the public

domain and is likely proprietary. However, the synthesis of the core thiazolo[3,2-a]pyrimidine

structure can be achieved through one-pot, multi-component reactions involving precursors like
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2-aminothiazole, aldehydes, and ethyl acetoacetate, often under microwave-assisted

conditions.[3]

Solution Preparation
In Vitro Stock Solutions: R 59-022 hydrochloride is typically dissolved in dimethyl sulfoxide

(DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[4] This stock is then

diluted in cell culture media to the desired final concentration for experiments. The final

DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cellular

effects.

In Vivo Formulations: For animal studies, a common method involves first dissolving the

compound in DMSO, then sequentially adding co-solvents like PEG300 and Tween-80, and

finally bringing it to the final volume with saline.[1] A typical formulation might be 10% DMSO,

40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare these

solutions fresh for each use.[1]

Diacylglycerol Kinase (DGK) Inhibition Assay
The inhibitory activity of R 59-022 on DGK can be measured using various methods. A common

approach is a non-radioactive, luminescence-based assay.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. DGK

consumes ATP to phosphorylate DAG. Therefore, a decrease in DGK activity due to inhibition

by R 59-022 results in a higher remaining ATP level, which is detected as a stronger

luminescent signal.

General Protocol:

Enzyme Preparation: Recombinant DGK isozymes are expressed and purified or cell lysates

overexpressing the target DGK are used.[5]

Inhibitor Pre-incubation: The DGK enzyme is pre-incubated with varying concentrations of R

59-022 (dissolved in DMSO) for a set period (e.g., 30 minutes at 30°C) to allow for binding.

[5]
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Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate (e.g.,

1,2-dioleoyl-sn-glycerol) and ATP.

Reaction Termination and Detection: After a defined incubation period, a detection reagent is

added that stops the kinase reaction and measures the remaining ATP via a luciferase-

luciferin reaction, generating a luminescent signal.

Data Analysis: The luminescent signal is measured using a microplate reader. The IC₅₀ value

is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

In Vitro Cellular Assays
R 59-022 is frequently used in cell culture to investigate the downstream effects of DGK

inhibition.

Example Application: Inhibition of Filovirus Entry R 59-022 has been shown to block the entry

of filoviruses, such as Ebola virus (EBOV), by inhibiting macropinocytosis, an essential

internalization pathway for the virus.[6][7]

General Protocol:

Cell Culture: Vero cells or other susceptible cell lines are cultured to near confluency in

appropriate multi-well plates.[6]

Inhibitor Pre-treatment: Cells are pre-treated with R 59-022 (e.g., 0-10 µM) or a vehicle

control (DMSO) in serum-free media for a specified time (e.g., 1 hour).[6]

Viral Infection: Virus-like particles (VLPs) or infectious virus is added to the cells, and the

infection is allowed to proceed for several hours.

Assay Readout: Viral entry is quantified. This can be done using VLPs carrying a reporter

enzyme like β-lactamase or a fluorescent protein, with the signal being proportional to the

level of successful entry.[6]

The general workflow for such an in vitro experiment is depicted below.
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General workflow for an in vitro cell-based assay.

In Vivo Studies
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R 59-022 has been used in animal models to study its effects in a whole-organism context.

Example Application: Glioblastoma Mouse Model In studies using SCID mice implanted with

U87 glioblastoma cells, administration of R 59-022 has been shown to increase median

survival and decrease tumor volume.[1][2]

General Protocol:

Animal Model: An appropriate animal model is established (e.g., SCID mice with xenografted

human cancer cells).[1]

Drug Administration: R 59-022 hydrochloride is administered, typically via intraperitoneal

(i.p.) injection, at a specified dosage and schedule (e.g., 2 mg/kg, daily for 12 days).[1]

Monitoring: Key outcomes, such as tumor volume and animal survival, are monitored over

the course of the study.

Data Analysis: Statistical analysis is performed to compare the outcomes in the treated

group versus a control group receiving the vehicle solution.

Conclusion
R 59-022 hydrochloride is a valuable pharmacological tool for probing the intricacies of

diacylglycerol-mediated signaling pathways. Its well-characterized inhibitory effect on DGK

allows for the specific manipulation of DAG and PA levels, providing insights into the roles of

these second messengers in a wide array of physiological and pathological processes.

Researchers employing this compound should consider its dual activity as a 5-HT receptor

antagonist and carefully design experiments with appropriate controls to ensure accurate

interpretation of results. This guide provides a foundational understanding of its properties and

applications to aid in the design and execution of future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.medchemexpress.com/r-59-022-hydrochloride.html
https://www.medchemexpress.com/r-59-022.html
https://www.medchemexpress.com/r-59-022-hydrochloride.html
https://www.benchchem.com/product/b10854369?utm_src=pdf-body
https://www.medchemexpress.com/r-59-022-hydrochloride.html
https://www.benchchem.com/product/b10854369?utm_src=pdf-body
https://www.benchchem.com/product/b10854369?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medchemexpress.com [medchemexpress.com]

2. medchemexpress.com [medchemexpress.com]

3. researchgate.net [researchgate.net]

4. Ebola virus triggers receptor tyrosine kinase-dependent signaling to promote the delivery
of viral particles to entry-conducive intracellular compartments | PLOS Pathogens
[journals.plos.org]

5. karger.com [karger.com]

6. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells -
PMC [pmc.ncbi.nlm.nih.gov]

7. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC
Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]

To cite this document: BenchChem. [R 59-022 Hydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854369#r-59-022-hydrochloride-structure-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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